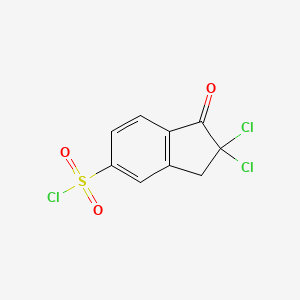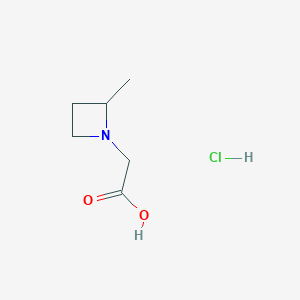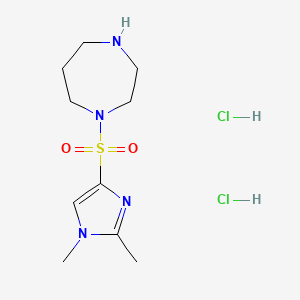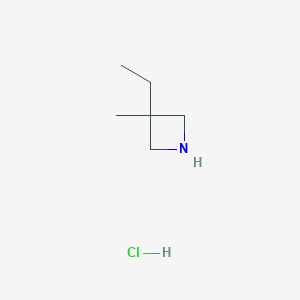
1-(3-氯吡嗪-2-基)-4-乙氧基吡咯烷-3-醇
描述
Synthesis Analysis
The synthesis of similar compounds, such as “1-(3-Chloropyrazin-2-yl)ethanone”, involves aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Molecular Structure Analysis
The molecular structure of “1-(3-Chloropyrazin-2-yl)ethanone” includes a pyrrole ring and a pyrazine ring . The molecular formula is C6H5ClN2O, and the molecular weight is 156.57000 .
Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as “1-(3-Chloropyrazin-2-yl)ethanone”, include aminodehalogenation reactions with variously substituted benzylamines .
Physical and Chemical Properties Analysis
The physical and chemical properties of “1-(3-Chloropyrazin-2-yl)ethanone” include a density of 1.312g/cm3, a boiling point of 211.396ºC at 760 mmHg, and a flash point of 81.65ºC .
科学研究应用
荧光传感器和检测方法
一项值得注意的应用涉及使用吡唑啉和吡唑衍生物作为荧光传感器。这些化合物对金属离子(如锌)表现出显着的选择性和灵敏性,展示了它们在化学检测和环境监测中的潜力。例如,合成了一种新型吡唑啉衍生物用于选择性测定 Zn^2+ 离子,突出了该化合物在特定离子存在下增强荧光信号中的效用 (龚等人,2011)。
先进的合成技术
复杂杂环化合物的合成是一个重要的应用领域。已经开发出制造吡嗪基-咪唑并[1,2-a]吡啶的方法,展示了这些化合物合成新型杂环化合物的多功能性。这些方法突出了该化合物在促进潜在生物活性分子的合成中的作用,应用范围从药物到农用化学品 (Collins Michael Raymond 等人,2010)。
材料科学与化学
在材料科学中,这些化合物用于开发具有理想性能(如增强稳定性、导电性或特定反应性)的新材料。例如,对一些 3-(5-(4-甲氧基苯基)吡唑-3-基)-6-R-[1,2,4]三唑并[3,4-b][1,3,4]噻二唑的合成和性质的研究深入探讨了这些化合物的结构和化学性质,表明它们在为各种应用创建具有定制性能的材料中具有潜力 (Fedotov 等人,2022)。
生物学和药理学潜力
对这些化合物的生物学和药理学潜力的研究是另一个重点领域。例如,基于噻唑烷-4-酮衍生物的吡唑啉的设计、合成和评价深入研究了它们在癌症和 HIV 治疗方面的特性。这些研究强调了该化合物在发现和开发新的治疗剂中的作用,突出了它们在应对重大健康挑战中的潜力 (Patel 等人,2013)。
作用机制
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets to induce a variety of biological responses .
Biochemical Pathways
Pyrrolopyrazine derivatives have been shown to impact a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .
安全和危害
未来方向
生化分析
Biochemical Properties
1-(3-Chloropyrazin-2-yl)-4-ethoxypyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. The interaction between 1-(3-Chloropyrazin-2-yl)-4-ethoxypyrrolidin-3-ol and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to increased levels of acetylcholine . Additionally, this compound has shown binding affinity to certain receptor proteins, influencing their activity and downstream signaling pathways.
Cellular Effects
1-(3-Chloropyrazin-2-yl)-4-ethoxypyrrolidin-3-ol exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, particularly those involved in neurotransmission. By inhibiting acetylcholinesterase, the compound increases acetylcholine levels, which can enhance cholinergic signaling . This can lead to improved cognitive function and memory in neuronal cells. Furthermore, 1-(3-Chloropyrazin-2-yl)-4-ethoxypyrrolidin-3-ol has been observed to affect gene expression, particularly genes involved in synaptic plasticity and neuroprotection . It also impacts cellular metabolism by altering the activity of metabolic enzymes and influencing energy production pathways.
Molecular Mechanism
The molecular mechanism of 1-(3-Chloropyrazin-2-yl)-4-ethoxypyrrolidin-3-ol involves its interaction with specific biomolecules. The compound binds to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to increased levels of the neurotransmitter in the synaptic cleft. Additionally, 1-(3-Chloropyrazin-2-yl)-4-ethoxypyrrolidin-3-ol has been shown to modulate the activity of certain receptor proteins, influencing their signaling pathways and downstream effects . These interactions result in changes in gene expression, enzyme activity, and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Chloropyrazin-2-yl)-4-ethoxypyrrolidin-3-ol have been studied over time. The compound exhibits stability under controlled conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to 1-(3-Chloropyrazin-2-yl)-4-ethoxypyrrolidin-3-ol can lead to sustained inhibition of acetylcholinesterase activity and prolonged elevation of acetylcholine levels . These effects have been observed in both in vitro and in vivo studies, indicating the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-(3-Chloropyrazin-2-yl)-4-ethoxypyrrolidin-3-ol vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and memory in rodents . At higher doses, it can lead to adverse effects such as neurotoxicity and behavioral changes . Threshold effects have been observed, with a narrow therapeutic window between beneficial and toxic doses. These findings highlight the importance of careful dosage optimization for potential therapeutic applications.
Metabolic Pathways
1-(3-Chloropyrazin-2-yl)-4-ethoxypyrrolidin-3-ol is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes . The compound undergoes phase I and phase II metabolic reactions, resulting in the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The metabolic pathways of 1-(3-Chloropyrazin-2-yl)-4-ethoxypyrrolidin-3-ol play a crucial role in determining its pharmacokinetics and overall biological effects.
Transport and Distribution
The transport and distribution of 1-(3-Chloropyrazin-2-yl)-4-ethoxypyrrolidin-3-ol within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by efflux transporters, which regulate its intracellular concentration. Additionally, binding proteins facilitate its distribution within different cellular compartments and tissues . These transport and distribution mechanisms influence the compound’s localization, accumulation, and overall bioavailability.
Subcellular Localization
1-(3-Chloropyrazin-2-yl)-4-ethoxypyrrolidin-3-ol exhibits specific subcellular localization patterns that impact its activity and function. The compound is predominantly localized in the cytoplasm and nucleus of cells . It interacts with various subcellular organelles, including mitochondria and endoplasmic reticulum, influencing their function and signaling pathways . Post-translational modifications and targeting signals play a crucial role in directing the compound to specific compartments within the cell . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.
属性
IUPAC Name |
1-(3-chloropyrazin-2-yl)-4-ethoxypyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-2-16-8-6-14(5-7(8)15)10-9(11)12-3-4-13-10/h3-4,7-8,15H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXJSJWUOSXCNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B1477964.png)









